N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
Description
N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a quinoline derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core substituted with a butyl group at position 1 and a 4-bromophenyl carboxamide moiety at position 3.
Properties
IUPAC Name |
N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-2-3-12-23-16-7-5-4-6-15(16)18(24)17(20(23)26)19(25)22-14-10-8-13(21)9-11-14/h4-11,24H,2-3,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUHGAJDPNJEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303093-29-0 | |
| Record name | N-(4-BROMOPHENYL)-1-BUTYL-4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps. One common method includes the condensation of 4-bromobenzoyl chloride with 1-butyl-4-hydroxyquinoline-2(1H)-one in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Br Site)
The 4-bromophenyl group undergoes nucleophilic substitution under specific conditions:
| Reaction Type | Conditions | Product | Key Findings | Source |
|---|---|---|---|---|
| Bromine replacement | K₂CO₃, DMF, 80°C, 12h (with amines) | N-(4-aminophenyl) derivatives | Bromine substitution occurs regioselectively at the para position. | |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux | Biaryl derivatives | Requires inert atmosphere; yields depend on boronic acid electronic effects. |
Mechanistic Insight : The electron-withdrawing carboxamide group activates the bromine for substitution, favoring reactions with amines or boronic acids.
Hydrolysis of Carboxamide
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
Structural Impact : Hydrolysis converts the carboxamide to a carboxylic acid, altering solubility and biological activity .
Alkylation/Dealkylation
The butyl chain participates in alkylation or dealkylation reactions:
Biological Relevance : Dealkylation by CYP3A4 produces pharmacologically active metabolites .
Oxidation of Hydroxy Group
The 4-hydroxy group undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| MnO₂, CH₂Cl₂, RT, 6h | 2-oxo-4-quinolone | 85% conversion | High | |
| O₂, Cu(I) catalyst, DMF | Quinone derivative | Limited yield (≤40%) | Moderate |
Practical Limitation : Over-oxidation to quinone derivatives requires precise stoichiometric control.
Condensation Reactions
The keto group at C2 participates in condensation:
| Partner Reagent | Conditions | Product | Use Case | Source |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH, Δ, 3h | 2-hydrazono derivative | Chelation-based metal sensors | |
| Hydroxylamine HCl | Pyridine, RT, 12h | 2-oxime | Intermediate for heterocycles |
Structural Flexibility : Condensation products show enhanced π-conjugation, useful in materials science .
Comparative Reactivity of Analogues
Key differences observed in structurally similar compounds:
Stability Under Physiological Conditions
Critical degradation pathways in aqueous environments:
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C20H19BrN2O
- Molecular Weight : 415.29 g/mol
- CAS Number : 303093-29-0
Its structure features a quinoline core, which is known for various biological activities, making this compound a subject of interest in drug development.
Anticancer Activity
Research indicates that compounds similar to N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide exhibit anticancer properties. A study demonstrated that derivatives of quinoline can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific mechanism involves the modulation of signaling pathways related to cell survival and death, particularly through the inhibition of anti-apoptotic proteins .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. In vitro studies have reported that quinoline derivatives can disrupt bacterial cell membranes and inhibit bacterial growth. This property is particularly relevant in the context of increasing antibiotic resistance among pathogenic bacteria .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to inhibit diacylglycerol acyltransferase (DGAT), an enzyme crucial for lipid metabolism, which could have implications for treating metabolic disorders such as obesity and diabetes .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Disrupts bacterial cell membranes | |
| Enzyme inhibition | Inhibits DGAT involved in lipid metabolism |
Case Study 1: Anticancer Effects
A study published in a peer-reviewed journal examined the effects of various quinoline derivatives on breast cancer cells. The results indicated that this compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. This study emphasizes the potential for developing this compound as a therapeutic agent against breast cancer .
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial properties, researchers tested the compound against strains of Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited significant antibacterial activity, suggesting its potential use as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of critical biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or protein synthesis . The anticancer activity could be due to the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
N-(4-Bromophenyl)quinoline-2-carboxamide (5c)
- Structural Differences: The carboxamide group is at position 2 of the quinoline ring instead of position 3.
- Synthesis: Produced via microwave-assisted amidation of quinoline-2-carboxylic acid or its esters with 4-bromoaniline. Optimized conditions include solvent-free reactions or DMF/chlorobenzene with catalysts like PTSA or KF/Al₂O₃ .
- Applications : Serves as a precursor for bioactive molecules; synthesis methods are adaptable for scaling .
4-(4-Bromophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
K22 (Antiviral Derivative 6)
- Structure : Contains a 4-bromophenyl-piperidinyl benzamide system.
Table 1: Structural Comparison
Biological Activity
N-(4-bromophenyl)-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a quinoline core with a bromophenyl group and a butyl chain, contributing to its pharmacological properties.
Biological Activity Overview
The biological activities of quinoline derivatives, including this compound, have been explored in various contexts. Key areas of focus include:
1. Anticancer Activity
Recent studies have shown that quinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. A study reported that certain quinoline derivatives inhibited the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
2. Anti-inflammatory Properties
Quinoline derivatives have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and nitric oxide in activated macrophages . The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes has been identified as a potential mechanism for their anti-inflammatory action.
3. Antimicrobial Activity
The antimicrobial properties of quinoline derivatives are well-documented. Compounds similar to this compound have demonstrated activity against various bacterial and fungal strains . The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.
Case Studies
Several case studies highlight the biological efficacy of quinoline derivatives:
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of quinoline derivatives, this compound was tested against human breast cancer cell lines (MCF7). The compound exhibited an IC50 value indicating effective cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Mechanism
A research team investigated the anti-inflammatory effects of a series of quinoline derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This compound was shown to significantly reduce nitric oxide production, suggesting its potential as an anti-inflammatory agent .
Data Tables
Q & A
Q. What spectroscopic and analytical methods are recommended for structural elucidation of this compound?
A combination of / NMR, mass spectrometry (MS), and reversed-phase HPLC is essential for confirming molecular structure and purity. For crystalline derivatives, single-crystal X-ray diffraction (using SHELX software) provides definitive structural validation. Elemental analysis further ensures stoichiometric integrity .
Q. What synthetic routes are effective for synthesizing 3-quinolinecarboxamide derivatives?
A typical multi-step approach involves cyclocondensation of substituted anilines with keto esters, followed by functionalization of the quinoline core. For example, bromophenyl incorporation may occur via Ullmann coupling or nucleophilic aromatic substitution. Refluxing intermediates with chloroacetamide or substituted anilines under inert conditions yields target derivatives .
Q. How should researchers handle storage and stability assessments?
Store the compound in airtight, light-resistant containers under dry, inert atmospheres (e.g., nitrogen). Monitor stability via periodic HPLC analysis to detect degradation products. Avoid exposure to moisture or high temperatures (>25°C) to prevent hydrolysis of the carboxamide or oxo groups .
Advanced Research Questions
Q. How does the 4-bromophenyl substituent influence biological activity in quinolinecarboxamide derivatives?
The electron-withdrawing bromine atom enhances lipophilicity and stabilizes π-π stacking interactions with aromatic residues in target proteins (e.g., bacterial DNA gyrase or FPR2 receptors). Structure-activity relationship (SAR) studies show that para-substituted bromine on the phenyl ring improves antimicrobial potency by 2–4-fold compared to unsubstituted analogs .
Q. What computational strategies can predict binding mechanisms and optimize derivative design?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are critical for identifying key interactions with targets like FPR2 or antimicrobial enzymes. Focus on the quinoline core’s oxo and hydroxy groups, which form hydrogen bonds with active-site residues. Free energy perturbation (FEP) calculations can prioritize derivatives with improved binding affinity .
Q. How can in vitro assays address contradictory data in antiproliferative activity studies?
Use dose-response curves (MTT assay) across multiple cancer cell lines (e.g., HeLa, MCF-7) to establish IC values. Cross-validate results with apoptosis markers (Annexin V/PI staining) and cell-cycle analysis (flow cytometry). Contradictions may arise from cell-specific uptake or off-target effects, requiring transcriptomic profiling (RNA-seq) to clarify mechanisms .
Q. What methodologies resolve crystallographic disorder in quinolinecarboxamide derivatives?
For X-ray crystallography, employ SHELXL’s rigid-bond restraint and anisotropic displacement parameter (ADP) refinement. Partial occupancy modeling is recommended for disordered bromophenyl or butyl chains. High-resolution data (≤1.0 Å) and TWIN commands in SHELX are critical for handling twinned crystals .
Methodological Tables
Table 1: Key Spectroscopic Data for Structural Validation
Table 2: In Vitro Antimicrobial Activity of Analogous Derivatives
| Derivative | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | Reference |
|---|---|---|---|
| 4-Bromophenyl analog | 2.5 | 10.0 | |
| Unsubstituted phenyl | 10.0 | 40.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
